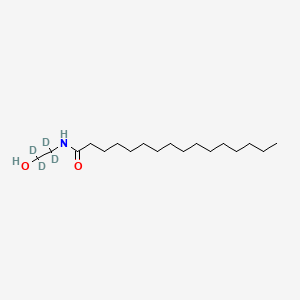

Palmitoylethanolamide-d4

Beschreibung

Eigenschaften

IUPAC Name |

N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the role of Palmitoylethanolamide-d4 in research

An In-Depth Technical Guide to the Role of Palmitoylethanolamide-d4 in Research

Executive Summary

This compound (PEA-d4) is an indispensable tool in modern lipid research, serving as a stable isotope-labeled (SIL) internal standard for the accurate quantification of its endogenous counterpart, Palmitoylethanolamide (PEA). PEA is a bioactive fatty acid amide implicated in a range of physiological processes, including inflammation, pain signaling, and neuroprotection.[1][2][3] The inherent variability of analytical techniques, especially mass spectrometry, and the complexity of biological matrices necessitate a robust method for data normalization. This guide elucidates the fundamental role of PEA-d4, detailing its application in quantitative bioanalysis, pharmacokinetic studies, and metabolic pathway investigation. We will explore the theoretical underpinnings of its use, provide detailed experimental protocols, and discuss best practices for its implementation to ensure data integrity and reproducibility.

Foundational Concepts: Palmitoylethanolamide (PEA) and the Imperative for Isotopic Labeling

The Biology of Palmitoylethanolamide (PEA)

Palmitoylethanolamide is an endogenous lipid mediator belonging to the N-acylethanolamine family.[3][4] It is synthesized on-demand from membrane phospholipids in response to cellular stress or injury.[3] The primary synthesis pathway involves the hydrolysis of N-palmitoyl-phosphatidylethanolamine (NAPE) by the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][5][6] PEA is primarily degraded by two enzymes: Fatty Acid Amide Hydrolase (FAAH) and the more selective N-acylethanolamine-hydrolyzing acid amidase (NAAA), which break it down into palmitic acid and ethanolamine.[1][5]

PEA exerts its biological effects through multiple mechanisms of action. It directly activates the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), which is a key regulator of gene expression involved in inflammation.[1][[“]][8] It also interacts with the orphan G protein-coupled receptor 55 (GPR55).[1][5] Furthermore, PEA is known to produce an "entourage effect," where it enhances the activity of other endocannabinoids, like anandamide (AEA), by inhibiting their degradation or modulating their receptor interactions.[5][8] These actions underpin its well-documented anti-inflammatory, analgesic, and neuroprotective properties.[1][2][9]

Figure 1: Simplified overview of PEA biosynthesis, degradation, and key mechanisms of action.

The Rationale for Isotopic Labeling

Quantitative analysis of endogenous molecules like PEA in complex biological samples (e.g., plasma, serum, tissue homogenates) is fraught with challenges. Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[4][10] However, the accuracy of LC-MS/MS can be compromised by several factors:

-

Sample Preparation Losses: Analyte can be lost during extraction, precipitation, and transfer steps.

-

Matrix Effects: Co-eluting compounds from the biological matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate readings.[11]

-

Instrumental Variability: Minor fluctuations in injection volume or detector response can introduce errors.

To overcome these issues, an internal standard (IS) is employed.[12][13] An ideal IS behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector. Stable isotope-labeled (SIL) compounds, such as PEA-d4, are considered the "gold standard" for internal standards in mass spectrometry.[10][11][12] PEA-d4 is chemically identical to PEA, except that four hydrogen atoms have been replaced with their heavier stable isotope, deuterium. This subtle change provides a mass shift that is easily detected by the mass spectrometer without significantly altering its chemical and physical properties, such as polarity, solubility, and chromatographic retention time.[14]

Figure 2: Core principle of PEA-d4 as an ideal internal standard for PEA analysis.

Core Application: Quantitative Bioanalysis via LC-MS/MS

The primary role of PEA-d4 is to serve as an internal standard for the precise and accurate quantification of endogenous PEA levels in various biological matrices.[15][16][17]

Principle of Isotope Dilution Mass Spectrometry

The technique, known as isotope dilution, involves adding a known quantity of PEA-d4 to an unknown sample at the earliest stage of sample preparation.[15] Both PEA and PEA-d4 are then co-extracted, co-purified, and co-injected into the LC-MS/MS system. Because they are chemically identical, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.[11][13]

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (PEA) and the internal standard (PEA-d4) in a mode called Multiple Reaction Monitoring (MRM).[18][19] The instrument measures the peak area for both compounds. The final concentration of endogenous PEA is calculated based on the ratio of the PEA peak area to the PEA-d4 peak area, which is then compared against a calibration curve prepared with known concentrations of PEA and a fixed concentration of PEA-d4. This ratio-based calculation effectively cancels out variability from extraction efficiency and matrix effects.[20]

| Parameter | Palmitoylethanolamide (PEA) | This compound (PEA-d4) | Rationale |

| Molecular Formula | C₁₈H₃₇NO₂ | C₁₈H₃₃D₄NO₂ | Deuterium substitution creates a mass shift. |

| Exact Mass | 299.2770 | 303.3022 | +4 Da difference is ideal to prevent isotopic crosstalk. |

| Typical Precursor Ion [M+H]⁺ | 300.3 m/z | 304.3 m/z | The protonated molecules monitored in the first quadrupole.[19][21] |

| Typical Product Ion | 62.1 m/z | 62.1 m/z | Common fragment (ethanolamine moiety) confirms identity.[19][21] |

| Chromatography | Co-elutes with PEA-d4 | Co-elutes with PEA | Ensures both experience the same matrix effects at the same time.[11] |

Table 1: Comparative analytical properties of PEA and PEA-d4 for LC-MS/MS.

Detailed Protocol: Quantification of PEA in Human Plasma

This protocol provides a robust methodology for determining PEA concentrations in plasma, a common matrix for clinical and preclinical research.

1. Materials and Reagents:

-

Palmitoylethanolamide (PEA) analytical standard

-

This compound (PEA-d4) standard solution (e.g., 1 µg/mL in methanol)

-

LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid

-

Human plasma (K₂EDTA anticoagulant recommended)

-

Microcentrifuge tubes (1.5 mL)

2. Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a stock solution of PEA in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to create working solutions for the calibration curve (e.g., ranging from 1 to 500 ng/mL).

-

Spike blank, pooled human plasma with the working solutions to generate calibration standards at final concentrations of, for example, 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

-

Prepare QCs at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation & Extraction):

-

Causality: This step removes proteins that interfere with chromatography and adds the internal standard to account for extraction variability.

-

Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 10 µL of the PEA-d4 internal standard solution (e.g., 1 µg/mL, resulting in a final concentration of 100 ng/mL). Vortex briefly. This step is critical and must be done first.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex to ensure complete dissolution.

4. LC-MS/MS Analysis:

-

Causality: Chromatographic separation resolves PEA from other lipids, while tandem mass spectrometry provides highly selective detection.

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 50% B, ramp to 98% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions:

-

PEA: 300.3 → 62.1

-

PEA-d4: 304.3 → 62.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both PEA and PEA-d4.

-

Calculate the Peak Area Ratio (PAR) = (Area of PEA) / (Area of PEA-d4).

-

Construct a calibration curve by plotting the PAR against the known concentration of the calibrators. Use a linear regression with 1/x² weighting.

-

Determine the concentration of PEA in the unknown samples by interpolating their PAR values from the calibration curve.

Advanced Applications in Drug Development and Discovery

Beyond simple quantification, PEA-d4 is a versatile tool for investigating the dynamics of PEA in biological systems.

Pharmacokinetic (PK) Studies

A fundamental challenge in studying PEA is distinguishing the administered (exogenous) compound from the naturally present (endogenous) pool. PEA-d4 solves this problem. By administering PEA-d4 to a subject, researchers can specifically track its absorption, distribution, metabolism, and excretion (ADME) over time without interference from endogenous PEA.[22][23]

Figure 3: Workflow for a typical pharmacokinetic study using PEA-d4.

This approach is critical for evaluating different drug formulations (e.g., micronized vs. standard PEA) to assess their impact on bioavailability.[23][24][25] By measuring the concentration of PEA-d4 in plasma over time, key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve, a measure of total drug exposure) can be determined.[24]

Metabolic Pathway and Enzyme Activity Assays

PEA-d4 can be used as a substrate to measure the activity of its metabolic enzymes, FAAH and NAAA.[16] In a typical in vitro assay, a known concentration of PEA-d4 is incubated with a biological sample containing the enzyme (e.g., cell lysates or tissue homogenates). The reaction is stopped after a set time, and LC-MS/MS is used to measure either the rate of disappearance of the substrate (PEA-d4) or the rate of appearance of a deuterated metabolic product (e.g., palmitic acid-d4). This allows for the precise characterization of enzyme kinetics and the screening of potential enzyme inhibitors.

Practical Considerations and Best Practices

-

Isotopic Purity: Always verify the isotopic purity of the PEA-d4 standard. It should be free of unlabeled PEA to avoid artificially inflating the measured endogenous levels.[14]

-

Stability of the Label: Deuterium labels on the ethylamine portion of PEA are stable and not susceptible to back-exchange with protons from the solvent.[14]

-

Concentration of Internal Standard: The amount of PEA-d4 added should be sufficient to produce a strong signal but should ideally be within the same order of magnitude as the expected endogenous analyte concentrations to ensure detector linearity for both compounds.

-

Beware of Contamination: PEA is a common lipid that has been identified as a contaminant in standard laboratory glassware, pipette tips, and solvents.[15][26] It is crucial to run procedural blanks (matrix and solvents processed without the addition of IS) to check for and subtract any background contamination, ensuring that measured levels are truly of biological origin.

Conclusion

This compound is far more than a simple chemical analogue; it is a precision tool that enables researchers to overcome the fundamental analytical hurdles associated with studying endogenous lipid mediators. Its role as a stable isotope-labeled internal standard is foundational for achieving accurate, reproducible quantification of PEA in complex biological matrices. This accuracy is the bedrock upon which reliable investigations into the pharmacokinetics, metabolism, and pathological relevance of PEA are built. For any scientist in the field of lipidomics, pharmacology, or drug development working with PEA, a thorough understanding and correct implementation of PEA-d4 is not just best practice—it is essential for scientific integrity.

References

-

Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349–1365. Available at: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

-

Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

-

Consensus. (n.d.). What is Palmitoylethanolamide (PEA) mechanism of action?. Available at: [Link]

-

Siracusa, R., et al. (2019). Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets. ResearchGate. Available at: [Link]

-

Gugliandolo, E., et al. (2023). Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain. PubMed. Available at: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

-

de Sá, M. C. I., & Castor, M. G. M. (2023). Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator. Future Pharmacology, 3(4), 951-977. Available at: [Link]

-

Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available at: [Link]

-

Lin, Z. J., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. NIH National Center for Biotechnology Information. Available at: [Link]

-

Wang, Y., et al. (2019). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. INIS-IAEA. Available at: [Link]

-

Gil-de-la-Fuente, A., et al. (2019). Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. PubMed. Available at: [Link]

-

Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Available at: [Link]

-

Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(9), 2358-2385. Available at: [Link]

-

X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Available at: [Link]

-

Artukoglu, B. B., et al. (2016). Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy. British Journal of Clinical Pharmacology, 82(4), 932-942. Available at: [Link]

-

Huang, S. M. (2007). Targeted Lipidomics: Analytical Strategies for Fatty Amides. Duquesne Scholarship Collection. Available at: [Link]

-

Miyamoto, S., et al. (2019). Controlled Tetradeuteration of Straight-Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. NIH National Center for Biotechnology Information. Available at: [Link]

-

Gabrielsson, L., Mattsson, S., & Fowler, C. J. (2016). Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy. British journal of clinical pharmacology, 82(4), 932–942. Available at: [Link]

-

Tallman, K. A., et al. (2017). Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo. Journal of the American Chemical Society, 139(37), 13095–13101. Available at: [Link]

-

Briskey, D., et al. (2020). Increased Absorption of Palmitoylethanolamide Using a Novel Dispersion Technology System (LipiSperse®). Journal of Nutraceuticals and Food Science, 5(2). Available at: [Link]

-

Skaper, S. D., et al. (2018). Palmitoylethanolamide synthesis and metabolism. ResearchGate. Available at: [Link]

-

Landon, C. D., et al. (2023). Palmitoylethanolamide in the Treatment of Chronic Pain: A Systematic Review and Meta-Analysis of Double-Blind Randomized Controlled Trials. MDPI. Available at: [Link]

-

Clayton, P., et al. (2023). Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation. PubMed Central. Available at: [Link]

-

Balvers, M. G., et al. (2017). Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware. NIH National Center for Biotechnology Information. Available at: [Link]

-

Tsuboi, K., et al. (2011). Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase. NIH National Center for Biotechnology Information. Available at: [Link]

-

Naccarato, M., et al. (2014). Oral Palmitoylethanolamide Treatment Is Associated with Reduced Cutaneous Adverse Effects of Interferon-β1a and Circulating Proinflammatory Cytokines in Relapsing–Remitting Multiple Sclerosis. PubMed Central. Available at: [Link]

-

Balvers, M. G. J., et al. (2013). Measurement of Palmitoylethanolamide and Other N-Acylethanolamines During Physiological and Pathological Conditions. ResearchGate. Available at: [Link]

-

Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

-

Kanno, E., et al. (2022). Comprehensive lipidomics of lupus-prone mice using LC-MS/MS identifies the reduction of palmitoylethanolamide that suppresses TLR9-mediated inflammation. PubMed. Available at: [Link]

-

Mehkri, A., et al. (2025). Pharmacokinetics of micronized and water dispersible palmitoylethanolamide in comparison with standard palmitoylethanolamide following single oral administration in male Sprague-Dawley rats. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Overview of Some Published Analytical Procedures for the Quantification of PEA, Organized Per Matrix. Available at: [Link]

-

Vaczy, A., et al. (2023). Distribution of an analgesic palmitoylethanolamide and other N-acylethanolamines in human placental membranes. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Comparative LC/MS and LC-MS/MS analysis of PEA standard, pipette... Available at: [Link]

-

Keppel Hesselink, J. M. (2013). Pharmacology of palmitoylethanolamide. YouTube. Available at: [Link]

-

Walker, J. M., et al. (2005). Targeted lipidomics: fatty acid amides and pain modulation. PubMed. Available at: [Link]

-

Balvers, M. G., et al. (2013). Measurement of palmitoylethanolamide and other N-acylethanolamines during physiological and pathological conditions. PubMed. Available at: [Link]

-

Acanthus Research. (n.d.). This compound. Available at: [Link]

- Google Patents. (2019). WO2019066644A1 - Methods for providing highly pure palmitoylethanolamide (pea), pure pea preparations, and uses thereof.

-

ResearchGate. (2017). Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware. Available at: [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

ResearchGate. (2020). Recommendations of internal standards to use for endocannabinoids and phytocannabinoids via GC/MS analysis?. Available at: [Link]

-

ResearchGate. (2016). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Available at: [Link]

Sources

- 1. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of palmitoylethanolamide and other N-acylethanolamines during physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. consensus.app [consensus.app]

- 8. Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator [mdpi.com]

- 9. Comprehensive lipidomics of lupus-prone mice using LC-MS/MS identifies the reduction of palmitoylethanolamide that suppresses TLR9-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. waters.com [waters.com]

- 12. scispace.com [scispace.com]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oral Palmitoylethanolamide Treatment Is Associated with Reduced Cutaneous Adverse Effects of Interferon-β1a and Circulating Proinflammatory Cytokines in Relapsing–Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lcms.cz [lcms.cz]

- 21. researchgate.net [researchgate.net]

- 22. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. efinat.com [efinat.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Introduction: The Imperative of Analytical Verification in Research

An In-Depth Technical Guide to the Palmitoylethanolamide-d4 Certificate of Analysis

In the realms of pharmaceutical development, clinical research, and advanced analytical chemistry, the integrity of experimental results is paramount. This integrity begins not with the experiment itself, but with the foundational materials upon which the research is built. A Certificate of Analysis (CoA) is the primary document that provides assurance of a chemical's identity, purity, and quality.[1][2][3] For researchers utilizing this compound (PEA-d4), a deuterated analogue of the endogenous fatty acid amide Palmitoylethanolamide (PEA)[4][5], understanding the CoA is not merely a procedural formality—it is a critical step in ensuring data validity.

PEA-d4 serves as a stable isotope-labeled (SIL) internal standard, the gold standard for quantitative analysis by mass spectrometry.[6][7] Its utility lies in its chemical near-identity to the endogenous analyte (PEA), allowing it to co-elute chromatographically and behave similarly during sample extraction and ionization.[6][8] However, its increased mass, due to the replacement of four hydrogen atoms with deuterium, allows it to be distinguished by a mass spectrometer.[6] This enables precise correction for sample loss, matrix effects, and instrumental variability, leading to highly accurate and reproducible quantification.[7][9][10] This guide provides a comprehensive deconstruction of a typical PEA-d4 CoA, empowering researchers to critically evaluate the quality of this essential analytical tool.

Section 1: Core Identity and Physicochemical Properties

The first section of any CoA establishes the fundamental identity of the compound. This information serves as the primary checkpoint to ensure the correct material has been received and corresponds to the intended use.

| Parameter | Description | Example Data for PEA-d4 | Significance |

| Product Name | The common name for the chemical. | This compound (PEA-d4) | Primary, human-readable identifier. |

| CAS Number | A unique numerical identifier assigned by the Chemical Abstracts Service. | 1159908-45-8[11] | An unambiguous, universal identifier for the chemical substance, crucial for database searches and regulatory compliance. |

| Molecular Formula | Shows the elemental composition of the molecule. | C₁₈H₃₃D₄NO₂[11] | Defines the exact number of atoms of each element, including deuterium (D), confirming the isotopic labeling. |

| Molecular Weight | The mass of one mole of the substance. | 303.5 g/mol [11] | A critical parameter verified by mass spectrometry. The increase from unlabeled PEA (299.5 g/mol ) confirms deuteration. |

| Appearance | The physical state and color of the material. | White to off-white solid/powder[12] | A basic quality check for gross contamination or degradation. |

Visualizing the Molecular Structure

Understanding the precise location of the deuterium labels is critical, as it ensures that the label is not lost during metabolic processes or in-source fragmentation in the mass spectrometer.

Caption: Fig 1: Structure of this compound (PEA-d4)

Section 2: Purity and Identity Confirmation

This section forms the core of the CoA, providing quantitative evidence of the material's quality through multiple orthogonal analytical techniques.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of a compound by separating it from any non-isotopic impurities. The CoA reports the purity as a percentage, typically calculated from the peak area of the main component relative to the total area of all peaks in the chromatogram.

Principle of Causality: HPLC is chosen for its high resolving power, which can separate PEA-d4 from structurally similar impurities, such as byproducts from synthesis or degradation products. The use of a UV detector is common for compounds like PEA that possess a chromophore (the amide bond).

Experimental Protocol: HPLC Purity Assessment

-

System Preparation: An Agilent 1200 LC system or equivalent is used.[13] The system is equilibrated with the mobile phase.

-

Sample Preparation: A known concentration of PEA-d4 is accurately weighed and dissolved in a suitable solvent (e.g., Ethanol) to create a stock solution (e.g., 1 mg/mL).[11]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., XDB Eclipse C18, 2.1x50 mm, 1.8 µm).[13]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with 0.25% acetic acid and 5 mM ammonium acetate) and an organic solvent (e.g., methanol).[13]

-

Flow Rate: Typically 0.4 mL/min.[13]

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.[13]

-

Detection: UV detector set to a wavelength appropriate for the amide bond (e.g., 210 nm).

-

-

Injection & Data Acquisition: A small volume (e.g., 5 µL) of the sample is injected. The detector response is recorded over time to produce a chromatogram.

-

Analysis: The area of the PEA-d4 peak is integrated and compared to the total area of all detected peaks to calculate the purity percentage.

Caption: Fig 2: Workflow for HPLC-based chemical purity analysis.

Identity Confirmation by Mass Spectrometry (MS)

While HPLC confirms purity, it does not confirm identity. Mass spectrometry is employed to verify that the main peak in the chromatogram has the correct molecular weight for PEA-d4.

Principle of Causality: MS separates ions based on their mass-to-charge ratio (m/z). This provides a direct measurement of the molecular weight, offering definitive proof of identity. When coupled with liquid chromatography (LC-MS), it correlates the purity data from HPLC with the identity data from MS. Tandem MS (MS/MS) further confirms the structure by fragmenting the molecule and analyzing its pieces.[13][14]

| Ion | Expected m/z | Analysis |

| [M+H]⁺ | 304.3 | The protonated parent molecule. Confirms the overall molecular weight of the deuterated compound. |

| [M+Na]⁺ | 326.3 | The sodium adduct, a common observation in electrospray ionization. |

| [M+H-H₂O]⁺ | 286.3 | A characteristic fragment resulting from the loss of a water molecule from the ethanolamine moiety.[14] |

| [Ethanolamine+H]⁺ | 62.1 | A key fragment ion confirming the ethanolamine portion of the structure.[14] |

Note: The exact m/z values may vary slightly based on instrument calibration and resolution.

Section 3: Isotopic Purity and Structural Integrity

For a deuterated standard, confirming the degree and location of isotopic labeling is as important as confirming chemical purity.

Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Isotopic purity refers to the percentage of the material that contains the specified number of deuterium atoms. The presence of unlabeled (d₀) or partially labeled molecules in the internal standard can lead to an underestimation of the target analyte in a quantitative assay.[6]

Principle of Causality: HRMS instruments have sufficient resolving power to distinguish between the different isotopologues (molecules that differ only in their isotopic composition) of PEA-d4.[15][16][17] By measuring the relative abundance of the d₀, d₁, d₂, d₃, and d₄ peaks, a precise isotopic purity can be calculated after correcting for the natural isotopic abundance of Carbon-13.[16]

Experimental Protocol: HRMS Isotopic Purity Determination

-

System: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.[17]

-

Sample Infusion: The sample is dissolved and infused directly into the mass spectrometer or analyzed via LC-HRMS.

-

Data Acquisition: A high-resolution mass spectrum is acquired over the m/z range corresponding to the PEA isotopologues.

-

Analysis: a. The ion intensities for each isotopologue (e.g., d₀ at m/z 300.3, d₄ at m/z 304.3) are measured. b. The raw intensities are corrected for the contribution of natural ¹³C isotopes from lower-mass isotopologues.[16] c. The isotopic purity is calculated as the percentage of the d₄ form relative to the sum of all isotopologues.

| Isotopologue | Description | Typical Specification |

| d₀ | Unlabeled PEA | < 0.5% |

| d₁-d₃ | Partially labeled PEA | Sum typically < 1% |

| d₄ | Fully labeled PEA | > 98% |

| Isotopic Purity | Calculated as %d₄ / (%d₀ + %d₁ + %d₂ + %d₃ + %d₄) | ≥ 98% |

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the ultimate confirmation of the chemical structure and verifies the position of the deuterium labels.

Principle of Causality: NMR detects signals from specific atomic nuclei. In ¹H NMR (proton NMR), each unique proton in a molecule produces a signal. Deuterium is "silent" in ¹H NMR. Therefore, the position of deuteration on the PEA-d4 molecule is confirmed by the disappearance of the proton signals that would normally be present at those positions in an unlabeled PEA spectrum.[18][19]

Interpreting the ¹H NMR Spectrum:

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the proton. Protons near electronegative atoms (like oxygen or nitrogen) are shifted "downfield" to higher ppm values.[20][21]

-

Integration: The area under a signal is proportional to the number of protons it represents.[20][21]

-

Splitting (Multiplicity): The signal for a proton is split into multiple peaks by its neighboring protons, following the "n+1" rule.[19][20]

For PEA-d4, a researcher should look for the absence of the complex multiplet signals around 1.5-1.6 ppm that correspond to the -CH₂- groups at positions 7 and 8 in the palmitoyl chain. The integration of the remaining peaks should correspond to the remaining protons in the molecule.

Section 4: Analysis of Potential Contaminants

A high-quality standard must be free from impurities that could interfere with an assay or compromise safety.

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Residual solvents are trace organic chemicals used in the synthesis and purification process.[22][23] Because they have no therapeutic benefit and can be toxic, their levels are strictly controlled according to guidelines like the International Council for Harmonisation (ICH) Q3C.[23][24]

Principle of Causality: HS-GC is the standard method for analyzing volatile impurities.[23] The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. This gas is then injected into a gas chromatograph, which separates the different solvents for quantification, typically by a Flame Ionization Detector (FID).[25]

Solvent Classification (ICH Q3C):

-

Class 1: Solvents to be avoided; known or suspected carcinogens (e.g., Benzene).[24][25]

-

Class 2: Solvents to be limited due to inherent toxicity (e.g., Acetonitrile, Dichloromethane).[24]

-

Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone).[24]

The CoA will list any detected solvents and state that their levels are below the acceptable limits defined by the ICH or USP <467> guidelines.[24][26]

Synthesizing the Data: A Self-Validating System

The power of a comprehensive CoA lies in the orthogonal nature of the tests. Each result cross-validates the others, creating a robust, self-validating system of quality control.

Caption: Fig 3: Logical flow showing how orthogonal analyses create a self-validating CoA.

Conclusion

The Certificate of Analysis for this compound is more than a simple data sheet; it is a testament to the material's quality and suitability for high-stakes research. By providing orthogonal, verifiable data on identity, chemical purity, isotopic purity, and potential contaminants, the CoA empowers researchers to proceed with confidence. For drug development professionals and scientists, the ability to critically interpret this document is a fundamental skill that underpins the generation of reliable, reproducible, and ultimately successful scientific outcomes.[3][27][28] The use of a well-characterized standard like PEA-d4 is an indispensable component of robust bioanalytical method development, ensuring the highest fidelity in quantitative studies.[6][8]

References

-

The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved from [Link]

-

Residual Solvent Analysis in Pharmaceuticals. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]

-

Research Chemical COA: 5 Steps to Verify Quality. (2025, September 8). Global Chems Depot. Retrieved from [Link]

-

Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. Retrieved from [Link]

-

What is Certificate of Analysis (CoA) in Chemistry? (n.d.). Advent Chembio. Retrieved from [Link]

-

What Is a CoA and Why It Matters for Biochemical Reagents. (2025, May 9). Hopax. Retrieved from [Link]

-

Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2025, October 28). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Residual Solvents Analysis for the Pharmaceutical Industry. (2024, December 9). Separation Science. Retrieved from [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). Metware Biotechnology. Retrieved from [Link]

-

Bandiera, T., Ponzano, S., & Piomelli, D. (2017). Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware. Cannabis and Cannabinoid Research, 2(1), 146-152. Retrieved from [Link]

-

Zhang, M., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. Retrieved from [Link]

-

Tsutsumi, M., et al. (2022). Comprehensive lipidomics of lupus-prone mice using LC-MS/MS identifies the reduction of palmitoylethanolamide that suppresses TLR9-mediated inflammation. Genes to Cells, 27(7), 493-504. Retrieved from [Link]

-

What Are CoAs for Research Peptides? (2025, November 25). Imperial Peptides UK. Retrieved from [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. Retrieved from [Link]

-

PDF) Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware. (2017, June 12). ResearchGate. Retrieved from [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. Retrieved from [Link]

-

Le, H. T., et al. (2021). UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue. Frontiers in Physiology, 12, 708945. Retrieved from [Link]

-

(PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware. (2017). PubMed. Retrieved from [Link]

-

Overview of Some Published Analytical Procedures for the Quantification of PEA, Organized Per Matrix. (n.d.). ResearchGate. Retrieved from [Link]

-

High-pressure liquid chromatography analysis of palmitoylethanolamide... (n.d.). ResearchGate. Retrieved from [Link]

-

Measurement of Palmitoylethanolamide and Other N-Acylethanolamines During Physiological and Pathological Conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Balvers, M. G., et al. (2013). Measurement of palmitoylethanolamide and other N-acylethanolamines during physiological and pathological conditions. The British Journal of Clinical Pharmacology, 75(5), 1167-1176. Retrieved from [Link]

-

(PDF) Distribution of an analgesic palmitoylethanolamide and other N-acylethanolamines in human placental membranes. (2023, January 13). ResearchGate. Retrieved from [Link]

-

Palmitoylethanolamide (PEA). (n.d.). PapChem Lifesciences. Retrieved from [Link]

-

NMR Spectroscopy Interpretation (Example). (2023, December 4). YouTube. Retrieved from [Link]

-

15.6a Interpreting NMR Example 1. (2018, September 20). YouTube. Retrieved from [Link]

-

NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Clayton, P., et al. (2021). Palmitoylethanolamide: A Natural Compound for Health Management. International Journal of Molecular Sciences, 22(10), 5305. Retrieved from [Link]

-

Palmitoylethanolamide (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved from [Link]

Sources

- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 2. What Is a CoA and Why It Matters for Biochemical Reagents [synapse.patsnap.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitoylethanolamide (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Palmitoylethanolamide (PEA) | Manufacturer & Suppliers in UK & Europe | CAS 544-31-0 [epapchem.com]

- 13. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. almacgroup.com [almacgroup.com]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. acdlabs.com [acdlabs.com]

- 22. pharmtech.com [pharmtech.com]

- 23. Residual Solvent Analysis Information | Thermo Fisher Scientific - KR [thermofisher.com]

- 24. agilent.com [agilent.com]

- 25. resolvemass.ca [resolvemass.ca]

- 26. Residual Solvents Analysis for the Pharmaceutical Industry | Separation Science [sepscience.com]

- 27. globalchemsdepot.com [globalchemsdepot.com]

- 28. imperialpeptides.co.uk [imperialpeptides.co.uk]

An In-Depth Technical Guide to Palmitoylethanolamide-d4 Mass Spectrometry Fragmentation

Introduction: The Analytical Imperative for Deuterated Palmitoylethanolamide

Palmitoylethanolamide (PEA), an endogenous fatty acid amide, has garnered significant attention for its role in a myriad of physiological processes, including inflammation, pain modulation, and neuroprotection. Accurate and precise quantification of PEA in complex biological matrices is paramount for elucidating its pathophysiological significance and for the development of novel therapeutics. Stable isotope dilution mass spectrometry, utilizing deuterated internal standards, stands as the gold standard for such quantitative analyses. This guide provides a comprehensive exploration of the mass spectrometric behavior of Palmitoylethanolamide-d4 (PEA-d4), offering researchers, scientists, and drug development professionals a detailed understanding of its fragmentation pathways and practical insights into method development for its use as an internal standard.

The Rationale for Deuterated Internal Standards in Quantitative Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for variations that can occur during sample preparation, chromatographic separation, and ionization.[1] A deuterated standard like PEA-d4 is chemically identical to the analyte of interest (PEA), ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[2] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling a precise ratiometric quantification that is resilient to experimental variability.[2]

Understanding the Fragmentation of Palmitoylethanolamide (PEA) and its Deuterated Analogs

The fragmentation of PEA and its deuterated analogs in positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a predictable process governed by the molecule's structure. The primary site of protonation is the amide nitrogen, followed by collision-induced dissociation (CID) that yields characteristic fragment ions.

Fragmentation of Unlabeled Palmitoylethanolamide (PEA)

Upon ESI, PEA readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 300.3.[3][4] Collision-induced dissociation of this precursor ion leads to two primary fragmentation pathways:

-

Loss of Water: A neutral loss of a water molecule (18 Da) from the protonated molecule results in a prominent fragment ion at m/z 282.3.[3][4]

-

Cleavage of the Amide Bond: The most characteristic fragmentation involves the cleavage of the amide bond, leading to the formation of the protonated ethanolamine fragment at m/z 62.1.[3][4] This fragment is highly specific and is the preferred choice for quantification in Multiple Reaction Monitoring (MRM) assays.

A less intense fragment resulting from the loss of ammonia (17 Da) may also be observed at m/z 283.3.[5]

Fragmentation of this compound (Ethanolamine-labeled)

A commonly used deuterated standard is N-(2-hydroxyethyl-1,1,2,2-d4)-hexadecanamide, where four deuterium atoms are located on the ethanolamine moiety. This labeling strategy has a direct and predictable impact on the fragmentation pattern.

-

Precursor Ion: The protonated molecule, [M+H]⁺, will have an m/z of 304.5, reflecting the addition of four deuterium atoms.

-

Characteristic Fragment Ion: The key fragmentation pathway, cleavage of the amide bond, will yield a protonated ethanolamine-d4 fragment. This fragment will have an m/z of 66.1, which is 4 Da higher than the corresponding fragment from unlabeled PEA. This distinct and stable fragment is ideal for use as the quantifier ion in an MRM transition.

The MRM transition of 304.3 > 66.1 has been reported for the quantification of this specific deuterated internal standard.[5]

Caption: Fragmentation of ethanolamine-labeled PEA-d4.

Fragmentation of this compound (Chain-labeled)

Another commercially available variant is N-(2-hydroxyethyl)-hexadecanamide-7,7,8,8-d4, with the deuterium atoms positioned on the palmitoyl chain.[6]

-

Precursor Ion: The protonated molecule, [M+H]⁺, will also have an m/z of 304.5.

-

Characteristic Fragment Ions: The fragmentation will differ significantly from the ethanolamine-labeled version:

-

The protonated ethanolamine fragment will be observed at m/z 62.1 , identical to unlabeled PEA, as the deuterium atoms are not part of this fragment.

-

The neutral loss of water will result in a fragment at m/z 286.5 , which is 4 Da heavier than the corresponding fragment from unlabeled PEA.

-

For this chain-labeled standard, the MRM transition would therefore monitor the transition from the deuterated precursor to the non-deuterated ethanolamine fragment (304.5 > 62.1 ).

Caption: Fragmentation of chain-labeled PEA-d4.

Quantitative Analysis Workflow: A Step-by-Step Protocol

The following protocol provides a robust workflow for the quantification of PEA in biological matrices, such as plasma or brain tissue, using PEA-d4 as an internal standard.

Caption: General workflow for PEA quantification.

I. Sample Preparation: Extraction of N-Acylethanolamines

The goal of sample preparation is to efficiently extract the lipophilic N-acylethanolamines from the aqueous biological matrix while removing interfering substances like proteins and salts.

Materials:

-

Biological sample (e.g., 100 µL plasma, or ~20 mg of pulverized frozen brain tissue)[1][7]

-

PEA-d4 internal standard working solution (concentration to be optimized based on expected endogenous PEA levels)

-

Ice-cold methanol (MeOH)[8]

-

Ice-cold chloroform (CHCl₃) or methyl-tert-butyl ether (MTBE)[8][9]

-

LC-MS grade water

Protocol (Modified Folch Extraction):

-

To a 2 mL microcentrifuge tube containing the biological sample, add a known amount of the PEA-d4 internal standard.

-

Add 1 mL of an ice-cold mixture of chloroform and methanol (2:1, v/v).[6]

-

Vortex vigorously for 1 minute to homogenize and precipitate proteins.

-

For tissue samples, sonication on ice may be required to ensure complete homogenization.[3]

-

Add 200 µL of ice-cold LC-MS grade water to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

-

Carefully collect the lower organic phase, which contains the lipids, and transfer to a new tube.

-

Dry the organic extract under a gentle stream of nitrogen at room temperature or 30°C.[4]

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

II. UPLC-MS/MS Analysis

A. Liquid Chromatography

Reverse-phase chromatography is typically employed for the separation of N-acylethanolamines.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase, e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 5-10 µL |

| Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 |

B. Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

| Parameter | Typical Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 - 3.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Gas Temp. | 350 - 450°C |

| Desolvation Gas Flow | 800 - 1000 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions and Collision Energies:

The optimization of collision energy (CE) is critical for maximizing the signal intensity of the product ion and achieving the best sensitivity.[4] The optimal CE is dependent on the specific instrument and the nature of the analyte. The values in the table below serve as a starting point for method development.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| PEA | 300.3 | 62.1 | 50 | 15 - 25 |

| 300.3 | 282.3 | 50 | 10 - 20 | |

| PEA-d4 (Ethanolamine) | 304.5 | 66.1 | 50 | 15 - 25 |

| PEA-d4 (Chain) | 304.5 | 62.1 | 50 | 15 - 25 |

| OEA | 326.3 | 62.1 | 50 | 18 - 28 |

| AEA | 348.3 | 62.1 | 50 | 20 - 30 |

Conclusion and Best Practices

The use of this compound as an internal standard is indispensable for the accurate quantification of endogenous PEA. A thorough understanding of its mass spectrometric fragmentation, which is dependent on the location of the deuterium labels, is crucial for the development of robust and reliable LC-MS/MS methods. The choice between an ethanolamine-labeled or chain-labeled standard will dictate the MRM transitions to be monitored. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric parameters, particularly collision energy, will ensure the highest data quality. As with any bioanalytical method, it is imperative to be aware of potential sources of contamination, as PEA has been identified as a common contaminant in laboratory glassware.[3][10] By adhering to the principles and protocols outlined in this guide, researchers can confidently and accurately measure Palmitoylethanolamide, paving the way for a deeper understanding of its role in health and disease.

References

-

Burri, L., et al. (2017). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Physiology, 8, 873. [Link]

-

Angelini, R., et al. (2017). Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware. Cannabis and Cannabinoid Research, 2(1), 125-132. [Link]

-

Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Application Note. [Link]

-

MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116-10124. [Link]

-

Agilent Technologies. (2020). Lipidomic Analysis of Human Plasma Using Bond Elut Lipid Extraction with the Agilent 6545 LC/Q-TOF. Application Note. [Link]

-

Patel, S., et al. (2014). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy. Journal of Pharmaceutical Analysis, 4(4), 234-241. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2015). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Bioanalysis, 7(14), 1745-1760. [Link]

-

Ivanov, I., et al. (2015). A simple method for simultaneous determination of N-arachidonoylethanolamine, N-oleoylethanolamine, N-palmitoylethanolamine and 2-arachidonoylglycerol in human cells. Analytical and Bioanalytical Chemistry, 407(6), 1649-1658. [Link]

-

Gazo, I., et al. (2021). A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples. Journal of Chromatography B, 1161, 122371. [Link]

-

Ghaffari, S., et al. (2016). Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. Journal of Lipid Research, 57(6), 1066-1075. [Link]

-

Agilent Technologies. (2013). Cannabinoid Quantitation Using an Agilent 6430 LC/MS/MS. Application Note. [Link]

-

Li, Y., et al. (2012). Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS. Journal of Analytical Methods in Chemistry, 2012, 893136. [Link]

-

Al-Ghanem, S., et al. (2021). UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue. Frontiers in Physiology, 12, 709142. [Link]

-

PubChem. (n.d.). Hexadecanamide. National Center for Biotechnology Information. [Link]

-

Petrosino, S., et al. (2018). Oral Ultramicronized Palmitoylethanolamide: Plasma and Tissue Levels and Spinal Anti-hyperalgesic Effect. Frontiers in Pharmacology, 9, 249. [Link]

-

Díaz-Bao, M., et al. (2015). MRM transitions of each analyte and their respective collision energy (CE). ResearchGate. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

-

bioRxiv. (2024). Supplementary table 1 MRM transitions and target specific MS parameters of target analytes (n=8) used for the UHPLC-MS/MS analys. [Link]

-

ResearchGate. (2017). (PDF) Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware. [Link]

-

PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)hexadecanamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Comparative LC/MS and LC-MS/MS analysis of PEA standard, pipette.... Figure. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. An optimized GC-MS method detects nanomole amounts of anandamide in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. agilent.com [agilent.com]

- 5. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS [ouci.dntb.gov.ua]

- 6. Frontiers | Oral Ultramicronized Palmitoylethanolamide: Plasma and Tissue Levels and Spinal Anti-hyperalgesic Effect [frontiersin.org]

- 7. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. agilent.com [agilent.com]

- 10. biorxiv.org [biorxiv.org]

A Technical Guide to Commercial Sources and Application of High-Purity Palmitoylethanolamide-d4 for Quantitative Analysis

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing and utilizing high-purity deuterated Palmitoylethanolamide (PEA-d4) as an internal standard for precise quantitative analysis. Adhering to the highest standards of scientific integrity, this document elucidates the critical parameters for supplier selection, quality assessment, and the robust application of PEA-d4 in mass spectrometry-based assays.

Introduction: The Imperative for High-Purity Isotopic Standards in Bioanalysis

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide with a growing body of research exploring its roles in analgesia, anti-inflammatory processes, and neuroprotection.[1][2][3][4] Accurate quantification of endogenous PEA in complex biological matrices is fundamental to both preclinical and clinical research. The gold standard for such quantification is liquid chromatography-mass spectrometry (LC-MS), a technique whose accuracy is profoundly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[5]

PEA-d4, in which four hydrogen atoms have been replaced by deuterium, is the ideal internal standard for PEA quantification. Due to their nearly identical physicochemical properties, PEA-d4 and PEA co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[5][6] However, the mass difference allows the instrument to distinguish between the analyte and the standard.[5][6] This co-analysis enables the correction for sample loss during extraction and variability in instrument response, leading to highly accurate and precise quantification.[5] The quality of the PEA-d4 standard is paramount; high chemical and isotopic purity are non-negotiable for reliable and reproducible results.

Sourcing High-Purity Palmitoylethanolamide-d4: A Comparative Analysis of Commercial Suppliers

Several reputable suppliers specialize in the synthesis and provision of high-purity, stable isotope-labeled compounds for research purposes. When selecting a supplier for PEA-d4, it is crucial to scrutinize the accompanying Certificate of Analysis (CoA) for detailed specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Formulation |

| Cayman Chemical | Palmitoyl Ethanolamide-d4 | 1159908-45-8 | C₁₈H₃₃D₄NO₂ | ≥99% deuterated forms (d1-d4) | 1 mg/ml solution in ethanol |

| Santa Cruz Biotechnology | Palmitoyl Ethanolamide-d4 | 1159908-45-8 | C₁₈H₃₃D₄NO₂ | Not explicitly stated, described as "useful deuterium labeled palmitoyl ethanolamide" | Not specified |

| Toronto Research Chemicals | This compound | Not specified | Not specified | Not specified | Available in 5 mg and 50 mg quantities |

This table is a summary of publicly available information and is not exhaustive. Researchers should always consult the latest product specifications directly from the supplier.

Expert Insight: While multiple vendors offer PEA-d4, suppliers like Cayman Chemical provide comprehensive product data sheets that include purity specifications, formulation details, and recommended storage conditions.[5][7][8] This level of detail is indicative of a commitment to quality control and is a critical factor in supplier selection. For rigorous quantitative assays, a purity of ≥98% for both chemical and isotopic enrichment is recommended.

Quality Assessment of PEA-d4: Beyond the Supplier's Specification

While the supplier's CoA is the first point of reference, a comprehensive understanding of the methods used to determine purity is essential for the discerning scientist.

Isotopic Enrichment and Purity

Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of molecules with a specific isotopic composition.[9][10] For a d4 compound, the final product will contain a statistical distribution of d4, d3, d2, etc., isotopologues.[9] High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques for verifying isotopic enrichment and structural integrity.[7][11][12]

-

HR-MS allows for the resolution of the different isotopologues and the calculation of their relative abundances, providing a precise measure of isotopic purity.[7][11][12]

-

¹H-NMR can be used to quantify the amount of residual, non-deuterated compound by integrating the signals of the protons at the sites of deuteration.[7][9]

Chemical Purity

Chemical purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS). The presence of impurities can interfere with the quantification of the analyte and lead to inaccurate results. A high-purity standard will exhibit a single, sharp chromatographic peak.

Experimental Protocol: Quantitative Analysis of PEA using PEA-d4 as an Internal Standard

The following is a generalized protocol for the quantification of PEA in a biological matrix (e.g., plasma) using LC-MS/MS. This protocol should be optimized and validated for the specific matrix and instrumentation used.

Materials and Reagents

-

Palmitoylethanolamide (PEA) analytical standard

-

High-purity this compound (PEA-d4)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Human plasma (or other biological matrix)

Preparation of Stock and Working Solutions

-

PEA Stock Solution (1 mg/mL): Accurately weigh and dissolve PEA in methanol.

-

PEA-d4 Internal Standard (IS) Stock Solution (1 mg/mL): If purchased as a solid, accurately weigh and dissolve in methanol. If purchased as a solution, it may be used directly or diluted as needed.

-

PEA Working Standard Solutions: Serially dilute the PEA stock solution with methanol to prepare a series of calibration standards (e.g., 1-1000 ng/mL).

-

PEA-d4 IS Working Solution (50 ng/mL): Dilute the PEA-d4 stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the PEA-d4 IS working solution (50 ng/mL). Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Figure 1: A generalized workflow for sample preparation using protein precipitation with an internal standard.

LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate PEA from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

Expert Insight: The transition 300.3 → 62.1 for PEA corresponds to the fragmentation of the protonated molecule to the ethanolamine fragment.[13] The corresponding transition for PEA-d4 is monitored to ensure specificity. Method validation should be performed according to regulatory guidelines to ensure linearity, accuracy, precision, and stability.

Potential Pitfalls and Troubleshooting: Ensuring Data Integrity

Contamination from Laboratory Glassware

A critical and often overlooked source of error is the contamination of PEA from laboratory consumables. Research has demonstrated that some commercial glass Pasteur pipettes can be a significant source of PEA contamination, potentially leading to artificially inflated measurements of endogenous levels.[13][15][16]

Self-Validating Protocol:

-

Blank Extraction: Routinely perform a full extraction procedure using all solvents and consumables but without the biological matrix.

-

Analysis of Blank: Analyze the blank extract by LC-MS/MS. The absence of a PEA peak confirms the cleanliness of the procedure.

-

Solvent and Glassware Screening: If contamination is detected, individually test each solvent and piece of glassware to identify the source.

-

Mitigation: Pre-rinse all glassware with a suitable solvent (e.g., methanol or chloroform) before use.

Isotopic Exchange

While the deuterium atoms in PEA-d4 are on a stable aliphatic chain, it is good practice to be aware of the potential for hydrogen-deuterium exchange. This is more of a concern for deuterated compounds with labels on heteroatoms (e.g., -OH, -NH).[17]

Mitigation:

-

Store PEA-d4 solutions in a tightly sealed vial at the recommended temperature (-20°C) to minimize exposure to moisture.[18]

-

Avoid prolonged exposure of the standard to protic solvents at elevated temperatures.

Figure 2: Comparison of PEA and its deuterated analog, PEA-d4.

Conclusion

High-purity this compound is an indispensable tool for the accurate quantification of PEA in biological systems. A thorough understanding of the criteria for selecting a reputable commercial source, coupled with rigorous in-house quality assessment and a validated analytical protocol, is essential for generating reliable and reproducible data. By implementing the best practices outlined in this guide, including vigilance against potential sources of contamination, researchers can ensure the integrity of their findings and contribute to the advancing field of lipid research.

References

- Application Note and Protocols for LC-MS Analysis using a Deuter

- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. Benchchem.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

-

Balvers, M. G., Verhoeckx, K. C., Meijerink, J., Wortelboer, H. M., & Witkamp, R. F. (2017). Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware. Cannabis and Cannabinoid Research, 2(1), 158–163. [Link]

- PRODUCT INFORMATION - Palmitoyl Ethanolamide-d4. Cayman Chemical.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Enrichment.

- Jian, W., Edom, R., Weng, N., Zannikos, P., Zhang, Z., & Wang, H. (2010). Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma.

- Identification of a Widespread Palmitoylethanolamide Contamination in Standard Labor

- Deuterated Standards for LC-MS Analysis.

- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.

- TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage. [Source Not Available].

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Coppola, M., Mondola, R., Iannotta, M., Boccella, S., Luongo, L., Maione, S., & Di Renzo, G. (2018). Oral Palmitoylethanolamide Treatment Is Associated with Reduced Cutaneous Adverse Effects of Interferon-β1a and Circulating Proinflammatory Cytokines in Relapsing–Remitting Multiple Sclerosis. Journal of Clinical Medicine, 7(11), 416.

- (PDF) Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware.

- Palmitoylethanolamide synthesis. ChemicalBook.

- Guide to Isotope Management In Laboratories. Environmental Health and Safety.

- (PDF) Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- ESI mass spectrum of modified PEA The calculated molecular weight of...

- Methods for providing highly pure palmitoylethanolamide (pea), pure pea preparations, and uses thereof.

- Palmitoylethanolamide synthesis and metabolism.

- Mass Spectrometry: Fragment

- Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modul

- Stable Isotope-labeled Standards. Amerigo Scientific.

- Mass Spectrometry - Fragmentation P

- Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide. PubMed Central.

- The Proper Storage and Handling of Volatile Analytical Standards. [Source Not Available].

- Artukoglu, B. B., Beyer, C., Jul, A., Mouridsen, K., Stender, S., & Hansen, H. S. (2017). Efficacy of Palmitoylethanolamide for Pain: A Meta-Analysis. Pain Physician, 20(5), 353-362.

- Application Note: UPLC-MS/MS Quantification of Paliperidone in Human Plasma Using a Deuter

- Palmitoylethanolamide shows promise for improving chronic pain management - Study Summary. Examine.com.

- Palmitoylethanolamide: A Natural Compound for Health Management. MDPI.

- Palmitoylethanolamide in the Treatment of Chronic Pain: A Systematic Review and Meta-Analysis of Double-Blind Randomized Controlled Trials. PubMed Central.

Sources

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. examine.com [examine.com]

- 3. mdpi.com [mdpi.com]

- 4. Palmitoylethanolamide in the Treatment of Chronic Pain: A Systematic Review and Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. isotope.com [isotope.com]

- 10. isotope.com [isotope.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oral Palmitoylethanolamide Treatment Is Associated with Reduced Cutaneous Adverse Effects of Interferon-β1a and Circulating Proinflammatory Cytokines in Relapsing–Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Palmitoylethanolamide's mechanism of action at PPARα

<Senior Application Scientist

Whitepaper: Deciphering the Molecular Dialogue Between Palmitoylethanolamide and PPARα

Authored for Researchers, Scientists, and Drug Development Professionals

Palmitoylethanolamide (PEA), an endogenous fatty acid amide, has garnered significant attention for its pleiotropic therapeutic effects, particularly its anti-inflammatory, analgesic, and neuroprotective properties. A critical molecular target mediating these actions is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated nuclear receptor pivotal in regulating lipid metabolism and inflammation. This in-depth technical guide elucidates the mechanism of action of PEA at PPARα, from direct receptor activation and subsequent genomic and non-genomic signaling cascades to the functional consequences and the experimental methodologies employed to validate these interactions. By synthesizing current evidence, this document aims to provide a comprehensive resource for researchers and drug development professionals seeking to leverage the PEA-PPARα axis for therapeutic innovation.

Introduction: The Key Players

Palmitoylethanolamide (PEA): An Endogenous Modulator

Palmitoylethanolamide is a naturally occurring N-acylethanolamine synthesized on demand from membrane phospholipids in response to noxious stimuli.[1][2] Its production is an adaptive response aimed at restoring cellular homeostasis.[2] While initially explored for its "entourage effect" on the endocannabinoid system, it is now firmly established that many of PEA's primary effects are mediated through direct interactions with other receptors, most notably PPARα.[2][[“]][[“]]

Peroxisome Proliferator-Activated Receptor alpha (PPARα): A Master Regulator

PPARα is a member of the nuclear hormone receptor superfamily of transcription factors.[5][6] Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, PPARα is a key regulator of lipid and glucose homeostasis.[6] Upon activation by endogenous ligands like fatty acids and their derivatives (including PEA), or synthetic agonists (e.g., fibrates), PPARα forms a heterodimer with the retinoid X receptor (RXR).[5][7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

The Core Mechanism: PEA as a Direct PPARα Agonist

The cornerstone of PEA's mechanism of action lies in its ability to directly bind to and activate PPARα.[[“]][[“]][8][[“]]

Binding and Activation